molecular formula C13H12ClNO2 B8090012 Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

Cat. No.: B8090012
M. Wt: 249.69 g/mol
InChI Key: DYGAFNTWMUVEES-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes involved in cell signaling pathways, potentially inhibiting their activity.

    Pathways Involved: The compound could affect pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

    7-chloro-1H-indole-2-carboxylate: Similar structure but lacks the pyrrolo ring.

    Methyl 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate: Similar but without the chlorine atom.

Uniqueness: Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is unique due to the combination of the chloro and ester functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-17-13(16)12-9-7-8(14)4-5-10(9)15-6-2-3-11(12)15/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGAFNTWMUVEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Reactant of Route 2
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Reactant of Route 3
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Reactant of Route 5
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Reactant of Route 6
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

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